2-(Trimetoxisiiletil)piridina

Descripción general

Descripción

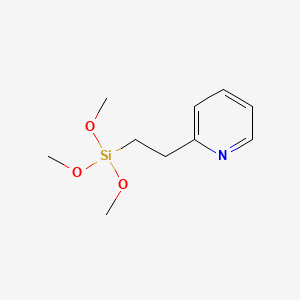

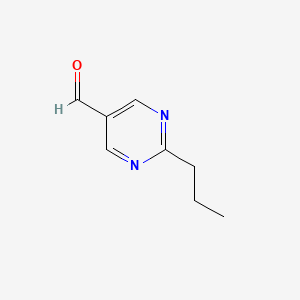

2-(Trimethoxysilylethyl)pyridine is a chemical compound with the formula C10H17NO3Si . It is a liquid substance that is used as a chemical intermediate . It belongs to the organomethoxysilane chemical family .

Molecular Structure Analysis

The molecular structure of 2-(Trimethoxysilylethyl)pyridine consists of a pyridine ring with a trimethoxysilylethyl group attached . The molecular weight is 227.33 g/mol .Chemical Reactions Analysis

Pyridine derivatives, including 2-(Trimethoxysilylethyl)pyridine, are involved in various chemical reactions. For instance, they can undergo reduction-oxidation mechanisms .Physical And Chemical Properties Analysis

2-(Trimethoxysilylethyl)pyridine is a liquid with a boiling point of 105°C at 0.3 mmHg and a density of 1.06 g/mL . Its flash point is greater than 110°C, and it has a refractive index of 1.4755 at 20°C .Aplicaciones Científicas De Investigación

Química Sol-Gel

Este compuesto se utiliza en procesos sol-gel para crear materiales basados en sílice con funcionalidades orgánicas integradas. Puede actuar como precursor para la síntesis de materiales híbridos orgánico-inorgánicos, que tienen aplicaciones en recubrimientos, sensores y catálisis .

Investigación Farmacéutica

Los compuestos basados en piridina, incluidos los derivados de 2-(Trimetoxisiiletil)piridina, se exploran por sus aplicaciones farmacológicas. Sirven como estructuras clave en el desarrollo de fármacos debido a sus propiedades bioactivas .

Agentes Antiinflamatorios

En química medicinal, los derivados de piridina se investigan por sus actividades antiinflamatorias. La incorporación de unidades de piridina puede mejorar las actividades inhibitorias contra ciertos procesos celulares relacionados con la inflamación .

Síntesis Orgánica

Los derivados de piridina se utilizan en la síntesis orgánica, incluida la síntesis de fármacos y alcaloides importantes. Pueden servir como precursores para varios sistemas cíclicos presentes en compuestos naturales .

Dispositivos Electrocrómicos

Los polímeros de coordinación basados en piridilo, que se pueden derivar de this compound, se utilizan en dispositivos electrocrómicos (ECD). Estos dispositivos tienen aplicaciones en ventanas inteligentes, pantallas de bajo consumo y camuflaje infrarrojo .

Diseño de Química Medicinal

La unidad de piridina es un componente crítico en el diseño de compuestos con propiedades medicinales específicas. Se utiliza en el tratamiento de afecciones como la acidez estomacal y las úlceras pépticas debido a su función en el bloqueo de ciertos receptores .

Safety and Hazards

Propiedades

IUPAC Name |

trimethoxy(2-pyridin-2-ylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-7-10-6-4-5-8-11-10/h4-6,8H,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZMLSWFBPLMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1=CC=CC=N1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375188 | |

| Record name | 2-(Trimethoxysilylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27326-65-4 | |

| Record name | 2-(Trimethoxysilylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(trimethoxysilylethyl)pyridine interact with surfaces and what are the implications for material modification?

A1: 2-(Trimethoxysilylethyl)pyridine exhibits a unique ability to form multilayer films on hydroxylated silicon dioxide (SiO2) surfaces. [] This interaction stems from the molecule's trimethoxysilane group, which undergoes hydrolysis and condensation reactions with surface hydroxyl groups. This process leads to the formation of siloxane (Si-O-Si) bonds, effectively anchoring the molecule to the surface. [] The presence of the pyridine group introduces additional functionality, making it possible to further modify the surface or use it as a ligand for metal complexation. [, ]

Q2: What is the role of 2-(trimethoxysilylethyl)pyridine in synthesizing functionalized mesoporous materials?

A2: 2-(Trimethoxysilylethyl)pyridine can be effectively incorporated into the framework of periodic mesoporous organosilicas (PMOs). [] During the synthesis, the molecule acts as a co-condensation agent alongside other organosilanes and a structure-directing agent like cetyltrimethylammonium chloride (CTAC). [] The resulting PMOs possess a periodic porous structure with the pyridine functionality readily accessible within the pores. This allows for further functionalization or the creation of catalytic sites within the material. []

Q3: How can 2-(trimethoxysilylethyl)pyridine be used to immobilize rhodium catalysts and what are the advantages of this approach?

A3: The pyridine group in 2-(trimethoxysilylethyl)pyridine can act as a ligand for transition metals like rhodium. This property has been exploited to immobilize rhodium complexes onto silica surfaces for catalytic applications. [, ] Several methods have been employed, including reacting a pre-formed rhodium complex with functionalized silica or incorporating the complex during the sol-gel process. [] Immobilizing the catalyst offers several advantages, such as easier separation from the reaction mixture, potential for catalyst reuse, and reduced leaching of the metal into the product. [, ]

Q4: What types of catalytic reactions have been explored using rhodium complexes immobilized with 2-(trimethoxysilylethyl)pyridine?

A4: Rhodium complexes immobilized on silica using 2-(trimethoxysilylethyl)pyridine have demonstrated effectiveness in catalyzing both methanol carbonylation and alkene hydrosilylation reactions. [, ] In the case of methanol carbonylation, the immobilized catalysts showed promising activity and stability, showcasing their potential for industrial applications. [] For hydrosilylation reactions, the immobilized rhodium complexes exhibited higher activity compared to their homogeneous counterparts, highlighting the beneficial effect of immobilization on catalyst performance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)